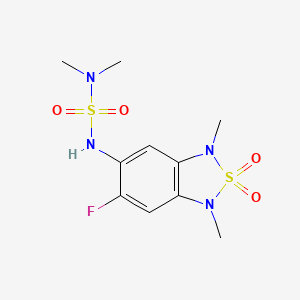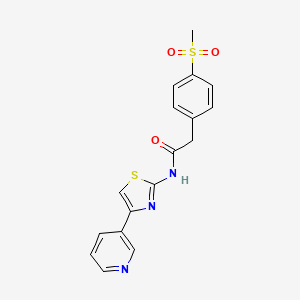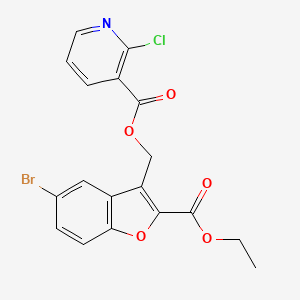![molecular formula C10H13Cl2N3 B2375276 4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride CAS No. 2379976-83-5](/img/structure/B2375276.png)
4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of “(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)” involved the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of the compound can be inferred from related compounds. For example, “4-(4-methylpyrazol-1-yl)butanoic acid” has a molecular formula of C8H12N2O2 and an average mass of 168.193 Da . The structure of the synthesized complex “(2-[4-Methylpyrazol-1-yl]phenyl)platinum (II)” was established by 1H, 13C NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For example, a related compound, “1-Methylpyrazole-4-boronic acid pinacol ester”, has been used for the preparation of various derivatives with potential applications in γ-secretase modulation and as potential JAK2 inhibitors for myeloproliferative disorders therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from related compounds. For instance, “4-(4-methylpyrazol-1-yl)butanoic acid” has a predicted boiling point of 373.1±30.0 °C and a density of 1.11±0.1 g/cm3 .Mechanism of Action
Safety and Hazards
The safety and hazards associated with these compounds can vary. For example, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride hemihydrate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h2-7H,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMIDPJYPHOAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)



![Ethyl 2-[2-(5-nitrofuran-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2375207.png)


![4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B2375216.png)
